

Application and Protocol Guide for the Quantification of 3-Methylindoline Hydrochloride

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Compound of Interest

Compound Name: 3-Methylindoline hydrochloride

Cat. No.: B1465058

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of analytical methodologies for the precise and accurate quantification of **3-Methylindoline hydrochloride**. The protocols detailed herein are designed to be robust and adhere to the principles of scientific integrity, ensuring self-validating systems for reliable results. This document offers in-depth, step-by-step experimental workflows for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, including a stability-indicating HPLC method. Method validation parameters, sample preparation protocols for solid dosage forms, and forced degradation studies are also thoroughly discussed.

Introduction to 3-Methylindoline Hydrochloride

3-Methylindoline hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds.^[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount in pharmaceutical development and quality control.

This application note details validated analytical procedures for the determination of **3-Methylindoline hydrochloride**, focusing on providing scientifically sound and practical guidance for researchers and analysts.

Physicochemical Properties of 3-Methylindoline

A thorough understanding of the physicochemical properties of 3-Methylindoline is essential for analytical method development.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ N	[2]
Molecular Weight	133.19 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Moderately soluble in organic solvents.	[1]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds. The method described below is a stability-indicating assay, capable of separating 3-Methylindoline from its potential degradation products.

Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Acetonitrile : 0.025 M KH_2PO_4 buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Injection Volume	20 μ L
Column Temperature	30°C

Causality behind Experimental Choices: The C18 column is selected for its hydrophobicity, which provides good retention and separation for the moderately polar 3-Methylindoline. The mobile phase composition of acetonitrile and a phosphate buffer is chosen to achieve optimal resolution and peak shape. A pH of 3.0 ensures that the amine group of 3-Methylindoline is protonated, leading to better interaction with the stationary phase and improved peak symmetry. A detection wavelength of 280 nm is selected based on the UV absorbance spectrum of indole derivatives.[\[3\]](#)[\[4\]](#)

Standard and Sample Preparation

Standard Solution (100 μ g/mL):

- Accurately weigh approximately 10 mg of **3-Methylindoline hydrochloride** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.

Sample Preparation from Tablets:

- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of 3-Methylindoline.

- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm nylon syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[\[5\]](#)

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

A linear relationship should be established between the analyte concentration and the detector response.

Concentration Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
10 - 150	≥ 0.999

The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day).

Precision Level	% RSD
Repeatability (n=6)	$\leq 2.0\%$
Intermediate Precision (n=6)	$\leq 2.0\%$

Accuracy is determined by spiking a placebo with known amounts of **3-Methylindoline hydrochloride** at different concentration levels.

Spiking Level	Mean Recovery (%)
80%	98.0 - 102.0
100%	98.0 - 102.0
120%	98.0 - 102.0

Parameter	Value
LOD	Based on Signal-to-Noise ratio of 3:1
LOQ	Based on Signal-to-Noise ratio of 10:1

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter Varied	Result
Flow Rate (\pm 0.1 mL/min)	No significant change in system suitability
Mobile Phase Composition (\pm 2%)	No significant change in system suitability
Column Temperature (\pm 2°C)	No significant change in system suitability

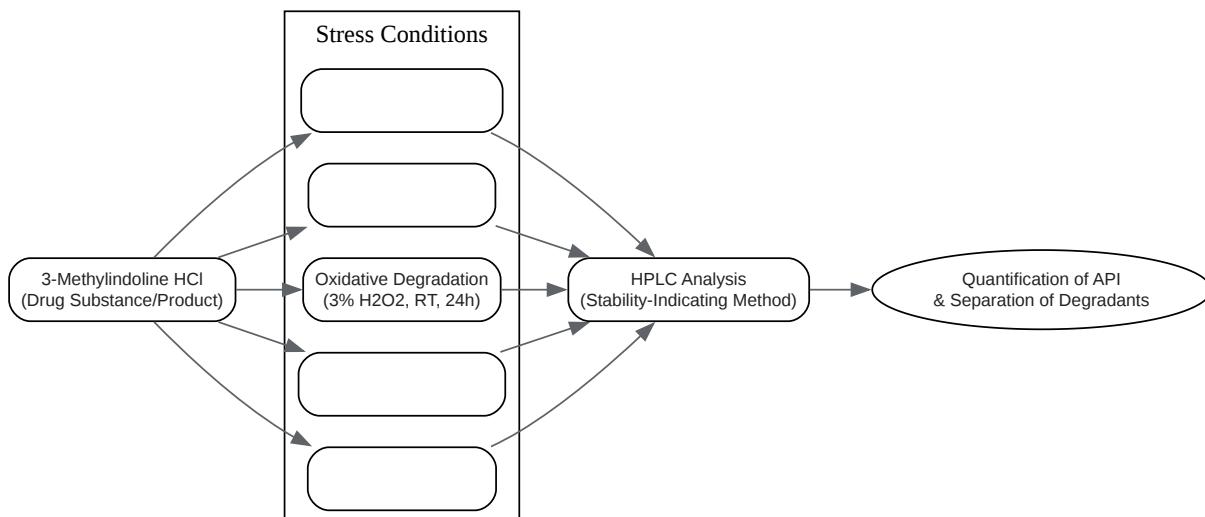
Stability-Indicating Assay: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
- Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are diluted with the mobile phase to the target concentration and analyzed by the developed HPLC method. The chromatograms should show adequate separation of the parent drug from any degradation products.



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Forced Degradation Experimental Workflow

Gas Chromatography (GC) Method

Gas chromatography is a suitable alternative for the quantification of 3-Methylindoline, particularly for assessing volatile impurities.

Chromatographic Conditions

Parameter	Condition
Column	DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.5 mL/min
Injector Temperature	250°C
Detector Temperature (FID)	280°C
Oven Temperature Program	Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Injection Volume	1 µL (splitless)

Causality behind Experimental Choices: A DB-5 column is a good general-purpose column with a stationary phase that provides efficient separation for a wide range of compounds, including indole derivatives. Helium is used as the carrier gas due to its inertness and efficiency. A flame ionization detector (FID) is chosen for its high sensitivity to organic compounds.

Standard and Sample Preparation

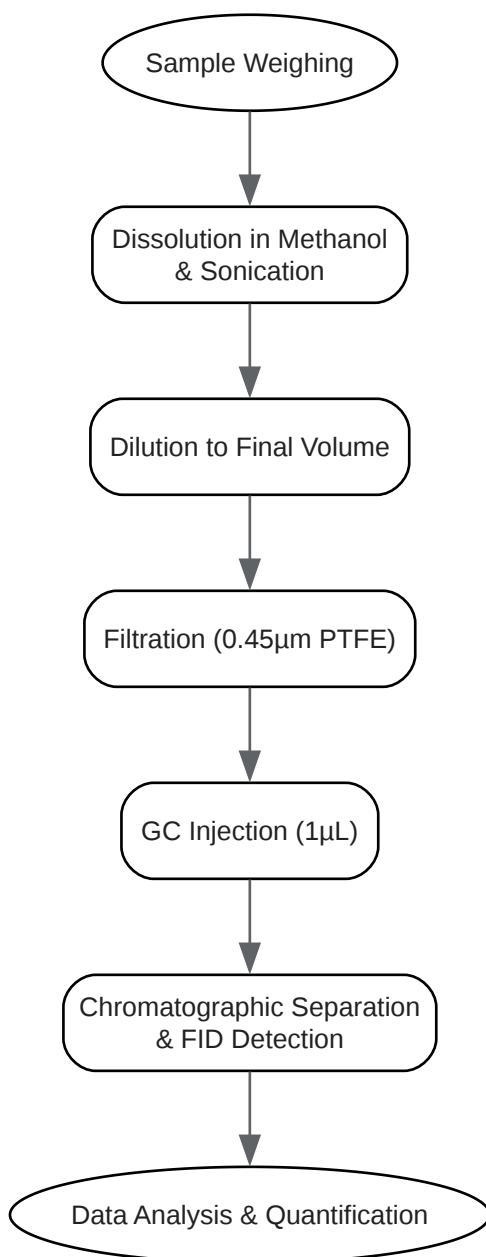
Standard Solution (100 µg/mL):

- Accurately weigh approximately 10 mg of **3-Methylindoline hydrochloride** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with methanol.

Sample Preparation:

- Accurately weigh a sample containing approximately 10 mg of **3-Methylindoline hydrochloride**.
- Transfer to a 100 mL volumetric flask.
- Add 50 mL of methanol and sonicate for 15 minutes.

- Dilute to volume with methanol.
- Filter the solution through a 0.45 μ m PTFE syringe filter before injection.



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Gas Chromatography Sample Preparation and Analysis Workflow

Safety Precautions

3-Methylindoline hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[\[11\]](#)[\[12\]](#)[\[13\]](#) Avoid inhalation of dust and contact with skin and eyes.

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